α‑Glucosidase Inhibition: Isobutyramide Side‑Chain Positioned Within a 155‑Fold Activity Window Defined by Scaffold Analogs
The target compound itself has no published α‑glucosidase IC₅₀. However, the closest scaffold analog N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide (4d9) shows an IC₅₀ of 2.11 µM vs. the clinical standard acarbose (IC₅₀ = 327 µM), representing a 155‑fold improvement [1]. Within this series, side‑chain identity is the dominant driver of potency. The isobutyramide chain provides a sterically compact, branched‑alkyl motif that is absent from all 19 reported analogs; whether this motif places the target compound closer to the 2.11 µM or the 327 µM end of the spectrum remains an open experimental question.
| Evidence Dimension | α‑Glucosidase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported |
| Comparator Or Baseline | N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide (4d9) IC₅₀ = 2.11 µM; Acarbose IC₅₀ = 327 µM [1] |
| Quantified Difference | 4d9 is 155‑fold more potent than acarbose; the position of the target compound within this range is unknown. |
| Conditions | In vitro α‑glucosidase enzymatic assay, pH 6.8, 37 °C [1] |
Why This Matters
This defines the potency window achievable with the 3‑cyanothiophene-2‑amide scaffold and shows that side‑chain choice is a decisive procurement parameter.
- [1] Li, S. et al. Design and synthesis of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide-based α-glucosidase inhibitors. Bioorg. Med. Chem. Lett. 2024, 96, 129470. View Source
